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molecular formula C9H7IN2O B8345071 6-Iodo-3-methylimidazo[1,2-a]pyridine-2-carbaldehyde

6-Iodo-3-methylimidazo[1,2-a]pyridine-2-carbaldehyde

Cat. No. B8345071
M. Wt: 286.07 g/mol
InChI Key: DLBOECANEYMVGI-UHFFFAOYSA-N
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Patent
US09365540B2

Procedure details

To a stirred solution of ethyl 6-iodo-3-methylimidazo[1,2-a]pyridine-2-carboxylate (1.0 g) in DCM (20 ml) was added a solution of diisobutylaluminum hydride (1.0 M toluene solution, 3.7 ml) at −78° C. The resultant mixture was stirred at the same temperature for 2 h. The reaction mixture was then quenched with a mixture of MeOH (2 ml) and water (2 ml) at −78° C. This reaction mixture was then acidified with a few drops of 5 M HCl, and washed with saturated NaHCO3 solution (20 ml). The mixture was extracted with EtOAc (3×150 ml), and the extract was washed with brine (100 ml), dried over Na2SO4 and concentrated in vacuo. The crude residue was purified by silica gel column chromatography (MeOH/DCM) to give the title compound (600 mg) as an off-white solid.
Name
ethyl 6-iodo-3-methylimidazo[1,2-a]pyridine-2-carboxylate
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.7 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([CH3:16])=[C:9]([C:11](OCC)=[O:12])[N:10]=2)[CH:7]=1.[H-].C([Al+]CC(C)C)C(C)C>C(Cl)Cl>[I:1][C:2]1[CH:3]=[CH:4][C:5]2[N:6]([C:8]([CH3:16])=[C:9]([CH:11]=[O:12])[N:10]=2)[CH:7]=1 |f:1.2|

Inputs

Step One
Name
ethyl 6-iodo-3-methylimidazo[1,2-a]pyridine-2-carboxylate
Quantity
1 g
Type
reactant
Smiles
IC=1C=CC=2N(C1)C(=C(N2)C(=O)OCC)C
Name
Quantity
3.7 mL
Type
reactant
Smiles
[H-].C(C(C)C)[Al+]CC(C)C
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl
Step Two
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction mixture was then quenched with a mixture of MeOH (2 ml) and water (2 ml) at −78° C
WASH
Type
WASH
Details
washed with saturated NaHCO3 solution (20 ml)
EXTRACTION
Type
EXTRACTION
Details
The mixture was extracted with EtOAc (3×150 ml)
WASH
Type
WASH
Details
the extract was washed with brine (100 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude residue was purified by silica gel column chromatography (MeOH/DCM)

Outcomes

Product
Name
Type
product
Smiles
IC=1C=CC=2N(C1)C(=C(N2)C=O)C
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: CALCULATEDPERCENTYIELD 69.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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